molecular formula C21H30FN3O B6084733 N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6084733
M. Wt: 359.5 g/mol
InChI Key: GAYIABVHINHIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system that plays a critical role in regulating neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which can have a range of effects on behavior and cognition.

Mechanism of Action

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide leads to an increase in GABA levels in the brain, which can have a range of effects on behavior and cognition. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, which can have a range of effects on behavior and cognition. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. The increase in GABA levels caused by N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide can lead to a reduction in seizure activity, as well as anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has some limitations, including its high cost and the complex synthesis process required to produce it.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of new drugs that target GABA transaminase. Another area of interest is the use of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other drugs to treat various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide and its effects on behavior and cognition.

Synthesis Methods

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of various reagents to form the final product. The synthesis of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide is a complex process that requires specialized knowledge and equipment. The synthesis of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been described in detail in various scientific publications.

Scientific Research Applications

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-cyclopropyl-1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O/c22-18-5-1-3-16(13-18)14-24-11-8-20(9-12-24)25-10-2-4-17(15-25)21(26)23-19-6-7-19/h1,3,5,13,17,19-20H,2,4,6-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYIABVHINHIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide

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